N-[[3-(1H-1,2,4-triazol-5-yl)phenyl]methyl]-9-(trifluoromethyl)-6-azaspiro[3.5]nonane-6-carboxamide
Description
N-[[3-(1H-1,2,4-triazol-5-yl)phenyl]methyl]-9-(trifluoromethyl)-6-azaspiro[3.5]nonane-6-carboxamide is a synthetic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a triazole ring, a phenyl group, and a spirocyclic nonane structure, making it a subject of interest in medicinal chemistry and pharmacology.
Properties
IUPAC Name |
N-[[3-(1H-1,2,4-triazol-5-yl)phenyl]methyl]-9-(trifluoromethyl)-6-azaspiro[3.5]nonane-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N5O/c20-19(21,22)15-5-8-27(11-18(15)6-2-7-18)17(28)23-10-13-3-1-4-14(9-13)16-24-12-25-26-16/h1,3-4,9,12,15H,2,5-8,10-11H2,(H,23,28)(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGKWTMYWPZZHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CN(CCC2C(F)(F)F)C(=O)NCC3=CC(=CC=C3)C4=NC=NN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[[3-(1H-1,2,4-triazol-5-yl)phenyl]methyl]-9-(trifluoromethyl)-6-azaspiro[3.5]nonane-6-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts alkylation or acylation reaction.
Construction of the Spirocyclic Nonane: The spirocyclic nonane structure is formed using a spirocyclization reaction, often involving a suitable dihalide and a nucleophile.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced via a nucleophilic substitution reaction using trifluoromethylating agents.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring or the phenyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the carbonyl group or the triazole ring using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl group or the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products:
Oxidation Products: Oxidized derivatives of the triazole ring or phenyl group.
Reduction Products: Reduced forms of the carbonyl group or triazole ring.
Substitution Products: Substituted derivatives at the phenyl group or trifluoromethyl group.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its unique structural properties and reactivity.
Biology:
- Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry:
- Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[[3-(1H-1,2,4-triazol-5-yl)phenyl]methyl]-9-(trifluoromethyl)-6-azaspiro[3.5]nonane-6-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and phenyl group can participate in binding interactions, while the spirocyclic nonane structure provides structural rigidity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability.
Comparison with Similar Compounds
N-[[3-(1H-1,2,4-triazol-5-yl)phenyl]methyl]-6-azaspiro[3.5]nonane-6-carboxamide: Lacks the trifluoromethyl group, resulting in different chemical properties.
N-[[3-(1H-1,2,4-triazol-5-yl)phenyl]methyl]-9-(methyl)-6-azaspiro[3.5]nonane-6-carboxamide: Contains a methyl group instead of a trifluoromethyl group, affecting its lipophilicity and reactivity.
Uniqueness: The presence of the trifluoromethyl group in N-[[3-(1H-1,2,4-triazol-5-yl)phenyl]methyl]-9-(trifluoromethyl)-6-azaspiro[35]nonane-6-carboxamide enhances its metabolic stability and lipophilicity, making it distinct from similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
